N-(3-chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC15144892
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClN3O3 |
|---|---|
| Molecular Weight | 329.74 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C16H12ClN3O3/c17-11-3-1-4-12(9-11)18-15(21)10-20-16(22)7-6-13(19-20)14-5-2-8-23-14/h1-9H,10H2,(H,18,21) |
| Standard InChI Key | NNABTIPWXORPRK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-Chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide (molecular formula: C₁₆H₁₂ClN₃O₃) features a pyridazinone ring (a six-membered diazine structure) at position 1, linked to a furan-2-yl moiety at position 3 and an acetamide group substituted with a 3-chlorophenyl ring at position 2. The planar pyridazinone core facilitates π-π stacking interactions, while the chlorophenyl and furyl groups contribute to hydrophobic and hydrogen-bonding interactions, respectively.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 329.74 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
| Topological Polar Surface Area | 87.9 Ų |
The compound’s solubility profile is influenced by its polar acetamide and pyridazinone groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in aqueous media.
Synthetic Methodologies
Multi-Step Synthesis
The synthesis of N-(3-chlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves sequential reactions to construct the pyridazinone core and introduce substituents. A representative route includes:
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Pyridazinone Formation: Cyclocondensation of maleic hydrazide with furan-2-carbaldehyde under acidic conditions yields 3-(furan-2-yl)-6-hydroxypyridazine .
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N-Alkylation: Reaction with chloroacetamide derivatives introduces the acetamide sidechain.
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Chlorophenyl Incorporation: Coupling the intermediate with 3-chloroaniline via amide bond formation completes the structure .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | H₂SO₄, reflux, 6 h | 68 |
| N-Alkylation | K₂CO₃, DMF, 80°C, 12 h | 52 |
| Amide Coupling | EDC/HOBt, DCM, rt, 24 h | 47 |
Optimization studies emphasize the role of base selection (e.g., potassium carbonate) and coupling agents (e.g., EDC/HOBt) in improving yields . Side reactions, such as over-alkylation or furan ring opening, necessitate precise temperature control.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppresses NF-κB signaling and reduces TNF-α and IL-6 production by 40–60% at 10 µM. Molecular docking studies propose interactions with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) active sites, implicating dual inhibition of arachidonic acid pathways .
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Furan Substituent: Removal of the furan ring decreases anticancer potency by 3-fold, highlighting its role in DNA intercalation.
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Chlorophenyl Group: Para-substituted analogs show reduced activity compared to the meta-chloro derivative, suggesting steric and electronic optimization .
Table 3: Biological Activity of Analogues
| Compound | IC₅₀ (MCF-7) | TNF-α Inhibition (%) |
|---|---|---|
| Target Compound | 14 µM | 58 |
| Des-furan Analog | 42 µM | 22 |
| Para-Chloro Derivative | 29 µM | 37 |
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